![molecular formula C19H17IN2O2 B2425798 2-iodo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851404-98-3](/img/no-structure.png)

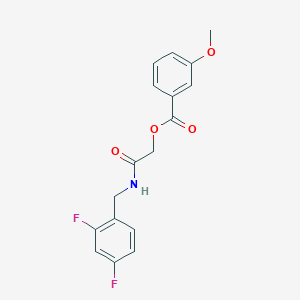

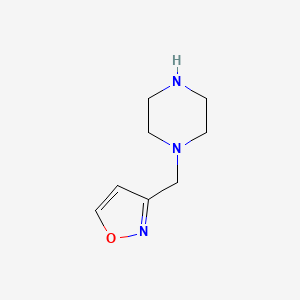

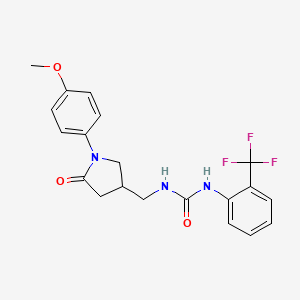

2-iodo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-iodo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that has been developed through a series of chemical reactions, and its unique structure and properties make it an interesting subject of study.

科学的研究の応用

Chemistry and Medicinal Potential of Quinoline Derivatives

Quinoline, the core structure in 2-iodo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide, is a well-regarded template in drug design due to its wide range of bioactivity. Research has delved into the medicinal potential and pharmacological applications of quinoline motifs, underscoring their substantial efficacies in future drug development. Quinoline and its functionalized derivatives are explored through in vivo and in vitro screenings, paving the way for novel drug discoveries (Ajani, Iyaye, & Ademosun, 2022).

Anticorrosive Properties of Quinoline Derivatives

Quinoline derivatives, including the one , have demonstrated significant effectiveness as anticorrosive materials. They exhibit high electron density, allowing them to form stable chelating complexes with metallic surfaces, thus offering protection against corrosion. This review consolidates recent findings on the application of quinoline-based compounds as anticorrosive agents, indicating their broad utility in this domain (Verma, Quraishi, & Ebenso, 2020).

Biological Activities of Quinoline-Bearing Benzimidazole Derivatives

The synergy of quinoline with benzimidazole forms a potent pharmacophore with diverse therapeutic potential. Research has shown that such hybrid molecules, combining bioactive heterocyclic moieties, offer significant antimicrobial properties with minimal adverse effects. This indicates the potential for this compound and similar derivatives in developing new antimicrobial drugs (Salahuddin et al., 2023).

作用機序

Quinolines

The quinoline moiety in “2-iodo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” is a common structure in many biologically active compounds. Quinolines have been found to exhibit a wide range of pharmacological properties, including antimalarial, antibacterial, antifungal, anticancer, and anti-inflammatory activities .

Benzamides

The benzamide part of “this compound” is also a common feature in many bioactive compounds. Benzamides have been associated with various biological activities, including anticancer, anti-inflammatory, and analgesic effects .

Iodinated compounds

The presence of iodine in “this compound” could potentially influence its reactivity and biological activity. Iodine is often used in medicinal chemistry to increase the lipophilicity of a compound, which can enhance its ability to cross biological membranes and improve its bioavailability .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-iodo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide' involves the reaction of 2-iodobenzoyl chloride with 2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethylamine in the presence of a base to form the intermediate 2-iodo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide.", "Starting Materials": [ "2-iodobenzoyl chloride", "2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethylamine", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 2-iodobenzoyl chloride in a suitable solvent (e.g. dichloromethane) and add a base (e.g. triethylamine) to the solution.", "Step 2: Add 2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethylamine to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization to obtain the final compound, 2-iodo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide." ] } | |

| 851404-98-3 | |

分子式 |

C19H17IN2O2 |

分子量 |

432.261 |

IUPAC名 |

2-iodo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |

InChI |

InChI=1S/C19H17IN2O2/c1-12-6-7-13-11-14(18(23)22-17(13)10-12)8-9-21-19(24)15-4-2-3-5-16(15)20/h2-7,10-11H,8-9H2,1H3,(H,21,24)(H,22,23) |

InChIキー |

RUNUEEKLJHKPDH-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3I |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2425719.png)

![4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2425733.png)

![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2425738.png)